5,6-Dimethoxyindolin-2-one

Descripción general

Descripción

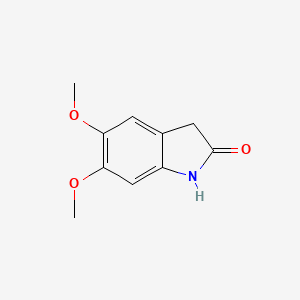

5,6-Dimethoxyindolin-2-one: is a derivative of indole, a significant heterocyclic system found in many natural products and synthetic drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features two methoxy groups at the 5 and 6 positions of the indole ring, which can influence its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyindolin-2-one can be achieved through various methods. One common approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives . Another method includes the use of 3-iodo-4,5-dimethoxybenzaldehyde as a starting material, followed by a series of synthetic steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dimethoxyindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to different indoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole ring .

Aplicaciones Científicas De Investigación

Medicinal Applications

The medicinal applications of 5,6-Dimethoxyindolin-2-one are primarily focused on its potential as a therapeutic agent. Research has indicated that this compound exhibits several bioactive properties:

- Anticancer Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, certain hybrids created from this compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 1–10 μM against six different cancer cell lines .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.

Biological Mechanisms

The mechanisms through which this compound exerts its effects involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and microbial growth. This inhibition leads to reduced proliferation of cancer cells and pathogens.

- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to apoptosis (programmed cell death) and cell cycle regulation, further contributing to its anticancer properties.

Case Studies

Several case studies highlight the applications of this compound in research:

- Synthesis of Hybrid Compounds : A study reported the synthesis of new isatin-based α-acetamide carboxamide oxindole hybrids using this compound as a precursor. These hybrids were evaluated for their anticancer activity, showcasing promising results against multiple cancer types .

- Development of Organocatalysts : Research involved functionalizing this compound to create efficient organocatalysts for various organic reactions. These catalysts demonstrated high yields and selectivity in synthesizing complex molecules .

- Pharmacological Studies : Clinical trials have been initiated to explore the pharmacokinetics and pharmacodynamics of compounds derived from this compound, focusing on their safety and efficacy profiles in treating specific diseases.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5,6-Dimethoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparación Con Compuestos Similares

5,6-Dihydroxyindole-2-carboxylic acid: A related compound with hydroxyl groups instead of methoxy groups, known for its role in eumelanin synthesis.

Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.

Uniqueness: 5,6-Dimethoxyindolin-2-one is unique due to the presence of methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

5,6-Dimethoxyindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the indolinone class of compounds, characterized by a fused indole and ketone structure. The presence of methoxy groups at positions 5 and 6 enhances its lipophilicity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of monofluorinated indolin-2-one derivatives were synthesized, showing promising IC50 values against various cancer cell lines. Specifically, compound 16l demonstrated an IC50 value of 0.09 μM against HuH7 hepatocellular carcinoma cells, indicating potent cytotoxicity superior to established drugs like sunitinib and sorafenib .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : Certain derivatives have been shown to induce G2/M phase arrest in cancer cells by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) levels .

- Inhibition of Key Signaling Pathways : The compound has been reported to inhibit the phosphorylation of critical proteins such as Erk and Akt in cancer cells .

- Microtubule Targeting : Some studies indicate that these compounds may interact with tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that certain derivatives exhibit significant inhibition against various bacterial strains. For example, studies on isatin derivatives have shown effectiveness against multidrug-resistant strains due to their ability to inhibit P-glycoprotein (P-gp), a known efflux pump associated with drug resistance .

Data Table: Biological Activity Overview

| Activity Type | Compound | IC50 (μM) | Cell Line/Pathogen | Mechanism |

|---|---|---|---|---|

| Anticancer | This compound | 0.09 | HuH7 (Hepatocellular carcinoma) | G2/M arrest, ROS production |

| Anticancer | This compound | 0.36 | Hep3B | Microtubule disruption |

| Antimicrobial | Isatin derivatives | Varies | Various bacterial strains | P-glycoprotein inhibition |

Case Studies

- In Vivo Efficacy : A study reported that treatment with a specific derivative of this compound led to a significant reduction in tumor growth in animal models compared to control treatments. Doses of 5 mg/kg and 10 mg/kg resulted in tumor growth inhibition rates of 65.3% and 73.4% , respectively .

- Comparative Studies : Comparative analysis with other known anticancer agents revealed that certain derivatives of this compound exhibited better efficacy and safety profiles than traditional chemotherapeutics like Taxol .

Propiedades

IUPAC Name |

5,6-dimethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-8-3-6-4-10(12)11-7(6)5-9(8)14-2/h3,5H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVNTBICDDRBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278796 | |

| Record name | 5,6-dimethoxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-64-2 | |

| Record name | MLS002638119 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethoxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.